N-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-ylmethyl)-N-(4-chloro-phenyl)-propionamide
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Overview
Description
N-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-ylmethyl)-N-(4-chloro-phenyl)-propionamide is a synthetic organic compound that belongs to the class of pyrazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-ylmethyl)-N-(4-chloro-phenyl)-propionamide typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-diketone or an α,β-unsaturated carbonyl compound under acidic or basic conditions.
Substitution reactions:
Amide bond formation: The final step involves the reaction of the substituted pyrazole with 4-chlorobenzoyl chloride in the presence of a base like triethylamine to form the desired propionamide.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
N-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-ylmethyl)-N-(4-chloro-phenyl)-propionamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are often used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as anti-inflammatory or antimicrobial properties.
Medicine: Potential use as a pharmaceutical agent due to its bioactive properties.
Industry: Used in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of N-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-ylmethyl)-N-(4-chloro-phenyl)-propionamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the observed effects.
Comparison with Similar Compounds
Similar Compounds
N-(4-Chlorophenyl)-N’-phenylurea: Another compound with a similar structure but different functional groups.
5-Chloro-3-methyl-1-phenylpyrazole: A simpler derivative of the pyrazole ring.
Uniqueness
N-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-ylmethyl)-N-(4-chloro-phenyl)-propionamide is unique due to its specific combination of substituents on the pyrazole ring and the propionamide group. This unique structure may confer distinct biological activities and chemical reactivity compared to similar compounds.
Properties
Molecular Formula |
C20H19Cl2N3O |
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Molecular Weight |
388.3 g/mol |
IUPAC Name |
N-[(5-chloro-3-methyl-1-phenylpyrazol-4-yl)methyl]-N-(4-chlorophenyl)propanamide |
InChI |
InChI=1S/C20H19Cl2N3O/c1-3-19(26)24(16-11-9-15(21)10-12-16)13-18-14(2)23-25(20(18)22)17-7-5-4-6-8-17/h4-12H,3,13H2,1-2H3 |
InChI Key |
KCOOOJNGBNIEGW-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)N(CC1=C(N(N=C1C)C2=CC=CC=C2)Cl)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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